1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
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Overview
Description
1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, also known as CDNI, is a chemical compound that has been synthesized for its potential use in scientific research. CDNI is a member of the family of imidazole compounds, which have been studied for their various biological activities.
Mechanism of Action
The mechanism of action of 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and migration of endothelial cells, which play a role in the formation of new blood vessels. This compound has been shown to have anti-inflammatory effects, and it has been suggested that this compound may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. This compound also has limited stability, and it can degrade over time.
Future Directions
There are several potential future directions for the study of 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole. One area of interest is the development of this compound derivatives with improved solubility and stability. Another area of interest is the exploration of the mechanism of action of this compound, which could lead to the development of new therapies for cancer and other diseases. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, this compound could be studied for its potential use in other areas of research, such as neuroscience or infectious disease.
Synthesis Methods
1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2-methyl-5-nitroimidazole with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base. The reaction yields a white powder that can be purified using column chromatography. The purity of this compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have shown that this compound can reduce the size of tumors in animal models. This compound has also been studied for its potential use in the treatment of inflammatory diseases and as an antimicrobial agent.
properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O6S/c1-7-14-6-12(16(17)18)15(7)23(19,20)11-5-9(21-2)8(13)4-10(11)22-3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUADEHFSXGFOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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